4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
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Overview
Description
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid is an organic compound with the molecular formula C11H12FNO4 It is characterized by the presence of a fluoro, methyl, and nitro group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that it might participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are key in various biochemical pathways involving carbon–carbon bond formation.
Action Environment
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known to be influenced by various environmental factors such as temperature, pH, and the presence of certain catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid typically involves multiple steps. One common method includes the nitration of 4-fluoro-2-methylphenol to introduce the nitro group, followed by the alkylation of the resulting compound with butanoic acid derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-(4-Fluoro-5-methyl-2-aminophenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(4-Fluoro-5-carboxy-2-nitrophenyl)butanoic acid.
Scientific Research Applications
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-5-nitrobenzonitrile: Similar structure but with a nitrile group instead of a butanoic acid moiety.
Methyl 4-(4-fluoro-5-methyl-2-nitrophenyl)butanoate: An ester derivative of the compound.
Uniqueness
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-7-5-8(3-2-4-11(14)15)10(13(16)17)6-9(7)12/h5-6H,2-4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDSODKYHOICTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445435 |
Source
|
Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210346-38-6 |
Source
|
Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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